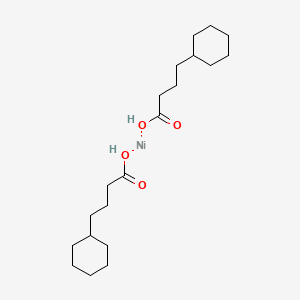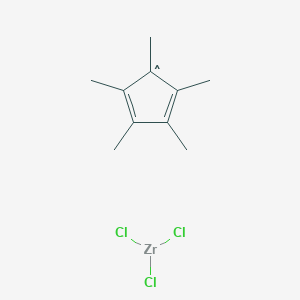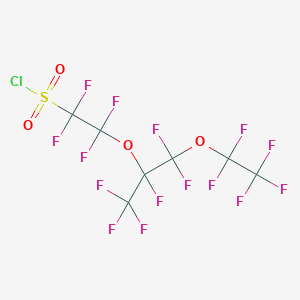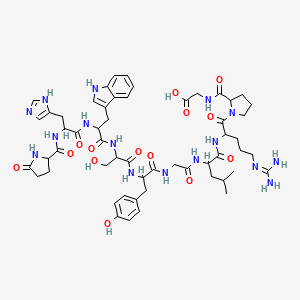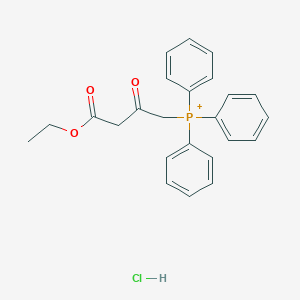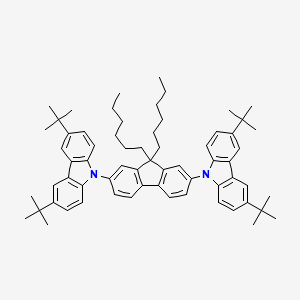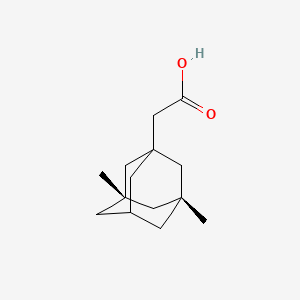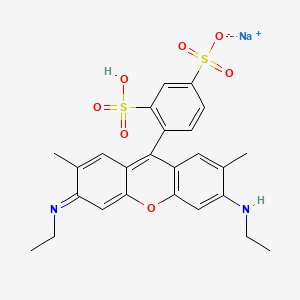
Sulforhodamine G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulforhodamine G is a highly water-soluble fluorescent dye with a broad dynamic range. It is commonly used as a polar tracer in studies of cell morphology and neuronal cell-cell communication . The compound is known for its bright red color and is often utilized in various biological and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforhodamine G can be synthesized through a series of chemical reactions involving the condensation of 3,6-bis(ethylamino)-9-(2-carboxyphenyl)xanthylium chloride with sodium 4-aminobenzenesulfonate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes. The process includes rigorous purification steps to achieve high purity levels required for research applications. The compound is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sulforhodamine G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the fluorescence properties of this compound.
Substitution: The aromatic rings in this compound can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives.
Scientific Research Applications
Sulforhodamine G is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell staining to study cell morphology and communication.
Medicine: Utilized in drug screening assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in the development of fluorescent materials and sensors
Mechanism of Action
Sulforhodamine G exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (529 nm) and emits light at a different wavelength (548 nm), making it an excellent tool for visualizing biological and chemical processes . The molecular targets and pathways involved include interactions with cellular proteins and membranes, allowing researchers to study various cellular functions and dynamics.
Comparison with Similar Compounds
Similar Compounds
Sulforhodamine B: Similar in structure and used for similar applications but has different fluorescence properties.
Sulforhodamine 101: Has a longer absorption wavelength and is used in specific staining applications.
Rhodamine 6G: Another fluorescent dye with different excitation and emission spectra.
Uniqueness
Sulforhodamine G is unique due to its high water solubility and broad dynamic range, making it suitable for a wide range of applications. Its ability to function as a polar tracer and its stability under various conditions further enhance its utility in scientific research .
Properties
Molecular Formula |
C25H25N2NaO7S2 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 |
InChI Key |
NWWFZBYHUXCUDI-UHFFFAOYSA-M |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



